N-Acetylasparagine

Übersicht

Beschreibung

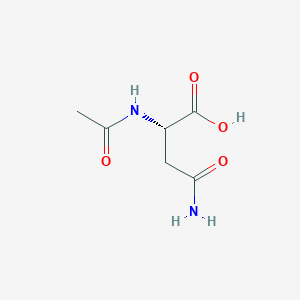

N-Acetylasparagine is an organic compound belonging to the class of N-acyl-alpha amino acids It is a derivative of asparagine, where an acetyl group is attached to the nitrogen atom of the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetylasparagine can be synthesized through the acetylation of asparagine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic acetylation, where enzymes like N-acetyltransferase catalyze the transfer of the acetyl group to asparagine. This method is advantageous due to its specificity and mild reaction conditions.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

NAA is hydrolyzed by N-acylpeptide hydrolases to release free asparagine and acetate:

- Tissue specificity : Predominantly occurs in the brain and kidney .

- Biological role : Regulates intracellular asparagine levels, linked to cancer cell proliferation and metastasis .

Competitive Inhibition in Acetylation Reactions

NAA biosynthesis competes with other NAT1 substrates. For example:

- Putrescine inhibition : Putrescine (a polyamine) acts as an uncompetitive inhibitor of NAT1-mediated acetylation, reducing NAA synthesis .

| Substrate | Inhibitor | IC₅₀ (mM) | Mechanism |

|---|---|---|---|

| Para-aminobenzoic acid (PABA) | Putrescine | 2.50 ± 0.10 | Uncompetitive inhibition via binding to NAT1-PABA complex |

Metabolic Pathways

- Urea cycle : NAA intersects with arginine, proline, and glutamate metabolism, influencing nitrogen balance .

- Cardiac health : Elevated NAA correlates with prolonged QTc intervals in diabetic patients (Spearman r = 0.23, p = 0.007) .

Role in Protein Aggregation

- Neuroprotection : NAA suppresses protein aggregation in neurodegenerative diseases by stabilizing misfolded proteins .

Structural Determinants of Reactivity

- Chemical formula : C₆H₁₀N₂O₄ (m/z 174.1546) .

- Active site interactions : The acetamido group enhances solubility and hydrogen-bonding capacity, critical for enzyme recognition .

Key Functional Groups

| Group | Role in Reactivity |

|---|---|

| Acetamido (-NHCOCH₃) | Directs nucleophilic attack during hydrolysis |

| Carbamoyl (-CONH₂) | Participates in hydrogen bonding with hydrolases |

| Carboxyl (-COOH) | Stabilizes transition states in enzymatic reactions |

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Metabolism

N-Acetylasparagine is synthesized from L-asparagine and acetyl-CoA through the action of specific enzymes like N-acetyltransferases. This process is crucial for post-translational modifications in proteins, particularly in eukaryotic cells where N-terminal acetylation plays a role in protein stability and function .

Role in Neurobiology

Neuroprotective Effects:

this compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that N-acetylaspartate (a closely related compound) acts as a marker for neuronal health and function, with alterations in its levels correlating with conditions such as Alzheimer's and Parkinson's diseases .

Protein Aggregation Inhibition:

A significant study demonstrated that this compound can inhibit protein aggregation, a common feature in neurodegenerative disorders. The compound was shown to stabilize proteins like carbonic anhydrase and catalase, preventing their aggregation and potentially reversing pre-formed aggregates . This suggests its therapeutic potential in treating conditions characterized by toxic protein inclusions.

Metabolomics and Cardiovascular Health

Recent metabolomics studies have linked this compound to cardiac health, particularly concerning QTc interval prolongation in diabetic patients. This association highlights the compound's potential role as a biomarker for cardiovascular risk assessment . The study utilized advanced techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to analyze serum samples from diabetic individuals .

Applications in Food Science

This compound has been explored for its interactions with food components and microorganisms. This research provides insights into its potential health impacts when ingested, particularly concerning acrylamide formation during food processing . Understanding these interactions can help develop strategies to mitigate adverse health effects associated with certain food products.

Therapeutic Potential

Given its stabilizing effects on proteins and potential neuroprotective roles, this compound may serve as a therapeutic agent in various conditions involving protein misfolding or aggregation. Its ability to modulate protein stability could be leveraged in developing treatments for diseases such as Alzheimer's, where enhancing intracellular concentrations of similar metabolites has shown promise .

Data Summary Table

Wirkmechanismus

The mechanism of action of N-Acetylasparagine involves its participation in metabolic pathways where it can be hydrolyzed to release asparagine and acetic acid. The released asparagine can then enter various metabolic processes, while acetic acid can be utilized in acetylation reactions. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

- N-Acetylglutamine

- N-Acetylserine

- N-Acetyltyrosine

Each of these compounds has distinct properties and applications, highlighting the uniqueness of N-Acetylasparagine in its specific biological and chemical contexts.

Biologische Aktivität

N-Acetylasparagine (NAA) is a derivative of the amino acid L-asparagine, characterized by the addition of an acetyl group at the nitrogen atom. This modification not only alters its biochemical properties but also enhances its biological activities. This article delves into the biological activity of this compound, focusing on its metabolic roles, implications in disease, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is represented by the chemical formula CHNO and has a molecular weight of 174.16 g/mol. It is synthesized through the acetylation of L-asparagine, primarily catalyzed by the enzyme N-acetyltransferase 1 (NAT1). This process highlights the importance of acetylation in regulating amino acid metabolism and signaling pathways.

Metabolic Role

This compound plays a significant role in various metabolic pathways, particularly in the urea cycle and amino acid metabolism. It is involved in the metabolism of arginine, proline, glutamate, aspartate, and asparagine itself. Recent studies have shown that NAA levels are associated with various physiological conditions, including cardiovascular health.

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Urea Cycle | Involved in nitrogen metabolism and excretion. |

| Amino Acid Metabolism | Participates in the synthesis and degradation of amino acids. |

| Neurotransmitter Regulation | Affects neurotransmitter levels due to its role in amino acid balance. |

Association with Cardiovascular Health

A notable study examined the relationship between this compound levels and QTc interval in diabetic patients. Using untargeted metabolomics, researchers identified NAA as a significant metabolite associated with prolonged QTc intervals, suggesting a potential role in cardiovascular risk assessment.

- Study Findings :

- Correlation with QTc : Positive correlation coefficients were observed (r = 0.19 at baseline; r = 0.23 at follow-up) indicating that higher levels of NAA may be linked to increased QTc duration .

- Implications : These findings suggest that NAA could serve as a biomarker for cardiovascular disease risk among diabetic patients.

Role in Cancer Biology

Research has also highlighted this compound's involvement in cancer biology. In breast cancer cell lines, variations in NAT1 activity significantly impacted metabolite profiles, including NAA levels. The correlation between NAA and other metabolites indicates its potential role as a product of acetylation processes linked to tumor metabolism.

- Key Observations :

Case Study: Huppke-Brendel Syndrome

In a therapeutic trial involving patients with Huppke-Brendel syndrome, researchers explored the effects of acetylation therapy alongside dietary interventions. Although the treatment aimed to normalize concentrations of N-acetylated amino acids, including NAA, results indicated that these interventions did not significantly alter plasma or cerebrospinal fluid levels of NAA post-treatment .

Case Study: Age-Related Macular Degeneration

A study assessing plasma metabolites associated with age-related macular degeneration found that this compound was significantly associated with optical coherence tomography (OCT) features . This suggests that NAA may play a role in age-related ocular health.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035921 | |

| Record name | N2-Acetyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4033-40-3 | |

| Record name | N-Acetylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P42N84Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Acetyl-L-asparagine?

A1: N-Acetyl-L-asparagine, also known as N-acetylasparagine, is a derivative of the amino acid asparagine.

Q2: Can you elaborate on the role of N-Acetyl-L-asparagine in breast cancer?

A3: Research suggests that N-Acetyl-L-asparagine is involved in the metabolic reprogramming that occurs in breast cancer cells. [] A study utilizing untargeted metabolomics identified N-Acetyl-L-asparagine as one of the differentially expressed metabolites between benign and malignant breast tumors. [] This difference in levels indicates a potential role for N-Acetyl-L-asparagine in breast cancer development or progression. Further research is needed to fully elucidate its specific role and potential as a diagnostic or therapeutic target.

Q3: How does the peptide bond influence the fluorescence of N-Acetyl-L-asparagine?

A4: While N-Acetyl-L-asparagine itself doesn't contain an indole ring responsible for fluorescence, studies with model compounds have shown that the peptide bond can quench indole fluorescence. [] This quenching effect is attributed to electron transfer from the excited indole ring to the peptide bond. [] The rate of quenching depends on the number and proximity of peptide bonds to the indole ring. [] For example, N-Acetyl-L-asparagine, with its two amide groups, exhibits a quenching rate constant of 8.8 × 107 M-1 s-1. []

Q4: What is the conformational flexibility of N-Acetyl-L-asparagine?

A5: Theoretical conformational analysis using mechanical molecular models has been performed on N-Acetyl-L-asparagine. [] This analysis revealed that hydrogen bonding between the side chain and the backbone significantly influences the molecule's preferred conformations. [] The study highlighted the role of these interactions in stabilizing particular conformations and influencing the side chain's mobility. []

Q5: Are there any known inhibitors of enzymes that interact with N-Acetyl-L-asparagine?

A6: While specific inhibitors targeting enzymes directly interacting with N-Acetyl-L-asparagine haven't been explicitly mentioned in the provided excerpts, the research highlights an interesting connection to lipstatin. Lipstatin, a known pancreatic lipase inhibitor, shares structural similarities with N-Acetyl-L-asparagine. [] This structural resemblance could offer insights into potential enzymatic interactions and inhibition mechanisms related to N-Acetyl-L-asparagine.

Q6: What analytical techniques are used to study N-Acetyl-L-asparagine?

A6: Various analytical techniques are employed to study N-Acetyl-L-asparagine, including:

- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for structural characterization. [, ]

- Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are employed for separating, identifying, and quantifying N-Acetyl-L-asparagine in complex mixtures, especially in biological samples. []

- Computational Chemistry: Molecular modeling and simulation studies are conducted to understand the conformational dynamics and interactions of N-Acetyl-L-asparagine. []

Q7: What is the historical context of N-Acetyl-L-asparagine research?

A8: While a comprehensive historical account is not provided in the excerpts, the research on N-Acetyl-L-asparagine has evolved from early conformational analyses using molecular models [] to more recent investigations into its role as a potential biomarker for diseases like breast cancer. [, ] The development of advanced analytical techniques, such as high-throughput metabolomics, has significantly contributed to our understanding of this molecule's biological relevance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.